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Compound of Interest

Compound Name: Fasudil hydrochloride

Cat. No.: B1178682 Get Quote

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein

kinase (ROCK), represents a significant advancement in the treatment of cerebrovascular and

cardiovascular diseases. Initially developed as a vasodilator, its unique mechanism of action

has led to its approval for cerebral vasospasm and ongoing investigation into a range of other

therapeutic areas. This technical guide provides an in-depth overview of the discovery,

development, mechanism of action, and key experimental findings related to Fasudil
hydrochloride.

Discovery and Development Timeline
Fasudil (also known as HA-1077 or AT877) was discovered and developed by Asahi Kasei

Pharma Corporation in Japan.[1][2] The journey of Fasudil from a novel chemical entity to a

clinically approved drug is marked by a deepening understanding of its molecular targets.

Clinical trials for Fasudil commenced in the early 1990s.[1][3] Initially, its vasodilatory effects

were attributed to the properties of an intracellular calcium channel blocker. However, further

research, coinciding with the discovery of the Rho-kinase (ROCK) signaling pathway in 1996,

revealed that Fasudil's primary mechanism of action was the inhibition of ROCK1 and ROCK2.

[1][3]

This crucial discovery clarified its therapeutic effects and paved the way for its approval. In

1995, an intravenous formulation of Fasudil (marketed as Eril™) received approval in Japan

and China for the treatment of cerebral vasospasm following surgery for subarachnoid

hemorrhage (SAH).[4][5][6]
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Efforts to expand its use to Western markets saw a licensing agreement in 2006 between Asahi

Kasei Pharma and CoTherix for development in the United States and Europe, primarily for

pulmonary arterial hypertension (PAH).[1][6] Although this specific program was later

discontinued, the therapeutic potential of Fasudil continues to be explored.[1] More recently,

Woolsey Pharmaceuticals has licensed the rights to develop and commercialize an oral

formulation of Fasudil (BRAVYL®) for rare neurodegenerative diseases, indicating a new

chapter in its development.[4][5][7]

Chemical Synthesis
The synthesis of Fasudil hydrochloride is a multi-step process. The core structure, 5-(1,4-

Diazepane-1-sulfonyl)isoquinoline, is typically formed through the condensation reaction of two

key intermediates: isoquinoline-5-sulfonyl chloride and homopiperazine (1,4-diazepane).[8][9]

The final step involves reacting the Fasudil base with hydrochloric acid to produce the

hydrochloride salt, which improves its solubility and stability for pharmaceutical use.
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Figure 1. Simplified chemical synthesis workflow for Fasudil hydrochloride.

Mechanism of Action: Rho-Kinase Inhibition
Fasudil is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[10]

[11][12] Its inhibitory concentrations are in the micromolar range, with a reported Ki of 0.33 µM

for ROCK1 and an IC50 of approximately 0.158 µM to 1.9 µM for ROCK2.[13] At higher

concentrations, Fasudil can also inhibit other protein kinases, including protein kinase A (PKA),

protein kinase C (PKC), and protein kinase G (PKG).[13]

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and

proliferation. The pathway is initiated by the activation of the small GTPase, RhoA. Activated
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RhoA binds to and activates ROCK, which in turn phosphorylates several downstream

substrates.

A key substrate of ROCK in vascular smooth muscle cells is the Myosin Phosphatase Target

Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light

Chain Phosphatase (MLCP).[10] Simultaneously, ROCK can directly phosphorylate the Myosin

Light Chain (MLC), although the inhibition of MLCP is considered the primary mechanism.[11]

The net effect is an increase in phosphorylated MLC, leading to actin-myosin cross-bridging

and smooth muscle contraction.

By inhibiting ROCK, Fasudil prevents the phosphorylation of MYPT1, thereby maintaining

MLCP activity.[10] This leads to the dephosphorylation of MLC, resulting in smooth muscle

relaxation and vasodilation. This is the primary mechanism behind its efficacy in treating

vasospasm.
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Figure 2. The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.
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Beyond vasodilation, ROCK inhibition by Fasudil has pleiotropic effects, including anti-

inflammatory, anti-apoptotic, and pro-survival actions, which are relevant to its potential use in

neurodegenerative diseases and other conditions.[11][12][14][15]

Pharmacokinetics
Fasudil is characterized by rapid metabolism. The parent drug has a short plasma half-life of

less than 20 minutes.[14][16] It is quickly metabolized in the liver to its primary active

metabolite, hydroxyfasudil.[14] Hydroxyfasudil is also a potent ROCK inhibitor and has a

significantly longer half-life of approximately 100 to 200 minutes, contributing substantially to

the overall therapeutic effect.[4][16] A recent Phase I study on an oral formulation found the

absolute bioavailability of hydroxyfasudil to be approximately 69%.[16]

Parameter Fasudil Hydroxyfasudil Reference(s)

Plasma Half-life < 20 minutes ~100-200 minutes [4][14][16]

Metabolism
Rapidly converted in

the liver
Active Metabolite [14]

Oral Bioavailability (of

Hydroxyfasudil)
- ~69% [16]

Table 1. Key Pharmacokinetic Parameters of Fasudil and its Active Metabolite.

Preclinical and Clinical Development
Fasudil has been evaluated in numerous preclinical and clinical studies across a range of

indications.

Cerebral Vasospasm
The primary approved indication for Fasudil is the prevention and treatment of cerebral

vasospasm following subarachnoid hemorrhage.

Key Clinical Trial: Fasudil vs. Nimodipine for SAH
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A pivotal randomized, open-label trial compared the efficacy and safety of intravenous Fasudil

with nimodipine, a standard-of-care calcium channel blocker.

Experimental Protocol:

Study Population: 129 patients who had undergone surgery for subarachnoid hemorrhage

(SAH).[17]

Fasudil Group (n=63): Received 30 mg of Fasudil hydrochloride in 100 mL of saline,

administered by intravenous infusion over 30 minutes, three times a day for 14 days.[17]

[18]

Nimodipine Group (n=66): Received a continuous intravenous infusion of nimodipine at a

rate of 1 mg/hour for 14 days.[18][19]

Primary Endpoints: Incidence of symptomatic vasospasm, presence of low-density areas

on CT scans (indicative of cerebral infarction), and clinical outcomes at 3 months,

evaluated using the Glasgow Outcome Scale (GOS).[17]
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Figure 3. Experimental workflow for the randomized trial of Fasudil vs. Nimodipine.

Quantitative Results: The study demonstrated that Fasudil was at least as effective as, and

potentially more effective than, nimodipine in improving clinical outcomes.
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Outcome
Fasudil Group
(n=55
evaluable)

Nimodipine
Group (n=60
evaluable)

p-value Reference(s)

Symptomatic

Vasospasm
14.7% (5/34) 25.0% (9/36) NS [17][19]

Cerebral

Infarction on CT
21.8% (12/55) 23.7% (14/59) NS [17]

Good Clinical

Outcome (GOS)
74.5% (41/55) 61.7% (37/60) 0.040 [17]

Adverse

Reactions
35.1% (13/37) 42.9% (15/35) NS [18][19]

Table 2. Efficacy and Safety Outcomes of Fasudil vs. Nimodipine in SAH Patients. (NS = Not

Significant)

Another pilot study investigated the direct intra-arterial infusion of Fasudil (15-60 mg over 10-30

minutes) for established vasospasm. This approach resulted in angiographic improvement in

16 of 24 treated arterial territories, with two of three symptomatic patients showing resolution of

symptoms.[20]

Pulmonary Hypertension (PH)
The vasodilatory and anti-proliferative effects of ROCK inhibition make Fasudil a promising

candidate for treating PH. Multiple clinical studies and meta-analyses have confirmed its short-

and mid-term efficacy.

Experimental Protocols:

Studies have utilized both intravenous and inhaled administration routes.

A common intravenous protocol involves the administration of 30 mg Fasudil over 30-60

minutes to assess acute hemodynamic changes.[21]

Oral formulations have been tested in Phase IIa trials.[21]
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Quantitative Results: Systematic reviews and meta-analyses have consistently shown that

Fasudil significantly improves key hemodynamic parameters in PH patients.

Hemodynamic
Parameter

Effect of Fasudil Significance Reference(s)

Mean Pulmonary

Arterial Pressure

(mPAP)

Significant Decrease p < 0.05 [22][23][24]

Pulmonary Vascular

Resistance (PVR)
Significant Decrease p < 0.05 [22][24][25]

Cardiac Index (CI) Significant Increase p < 0.05 [21][22]

6-Minute Walk

Distance (6MWD)
Significant Increase p < 0.05 [23][24]

Table 3. Summary of Fasudil's Effects on Key Parameters in Pulmonary Hypertension.

Other Therapeutic Areas
Fasudil's mechanism of action suggests potential benefits in a wide array of conditions.

Preclinical studies have shown promise in:

Myocardial Ischemia/Reperfusion Injury: A meta-analysis of 19 animal studies showed that

Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzymes,

and improved cardiac function.[14][26][27]

Neurodegenerative Diseases: Fasudil has demonstrated neuroprotective effects in animal

models of stroke, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), attributed to

reduced neuronal apoptosis and inflammation.[1][12][16] This has led to ongoing clinical

trials with oral formulations.

Pain: In preclinical pain models, Fasudil has shown analgesic effects, particularly in

neuropathic and osteoarthritic pain states.[28]

Conclusion
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Fasudil hydrochloride has a well-established history as a safe and effective treatment for

cerebral vasospasm, born from a journey of scientific discovery that elucidated its role as a

first-in-class ROCK inhibitor. Its multifaceted mechanism of action, which extends beyond

simple vasodilation to include anti-proliferative, anti-inflammatory, and neuroprotective effects,

provides a strong rationale for its continued investigation in a variety of challenging diseases.

As research into the full potential of ROCK inhibition continues, Fasudil and its derivatives

remain at the forefront of developing novel therapies for cardiovascular, cerebrovascular, and

neurodegenerative disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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